molecular formula C10H11NO2 B13501907 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid CAS No. 1525749-22-7

3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13501907
CAS No.: 1525749-22-7
M. Wt: 177.20 g/mol
InChI Key: TYRHLJWKUYMNCM-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a pyridine ring at the 3-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a pyridine-substituted alkene, followed by functional group transformations to introduce the carboxylic acid group. The reaction conditions typically involve the use of catalysts, such as palladium or nickel, and reagents like Grignard reagents or organolithium compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-substituted ketones, while reduction can produce cyclobutane alcohols .

Scientific Research Applications

3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of the cyclobutane ring and the pyridine moiety provides a distinct structural framework that can be exploited in various applications .

Properties

CAS No.

1525749-22-7

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-pyridin-3-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)9-4-8(5-9)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5H2,(H,12,13)

InChI Key

TYRHLJWKUYMNCM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)C2=CN=CC=C2

Origin of Product

United States

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